molecular formula C25H23ClN4OS B5019705 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide

Cat. No.: B5019705
M. Wt: 463.0 g/mol
InChI Key: QZEDMFKGXCPGOE-UHFFFAOYSA-N
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Description

The compound “2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a benzyl group, a chlorophenyl group, a triazole ring, a thioether linkage, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The triazole ring, being a heterocycle, would introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the acetamide group could undergo hydrolysis, the triazole ring might participate in click reactions, and the thioether linkage could be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar triazole ring and the potential for hydrogen bonding from the acetamide group could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling “2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide” would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would depend on its biological activity. If it exhibits promising activity, it could be further optimized and studied for potential therapeutic applications .

Properties

IUPAC Name

2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4OS/c1-2-29(21-11-7-4-8-12-21)24(31)18-32-25-28-27-23(17-19-9-5-3-6-10-19)30(25)22-15-13-20(26)14-16-22/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEDMFKGXCPGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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